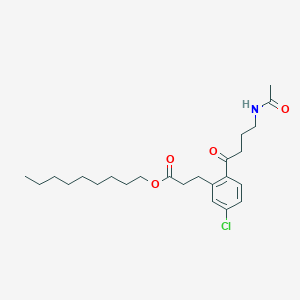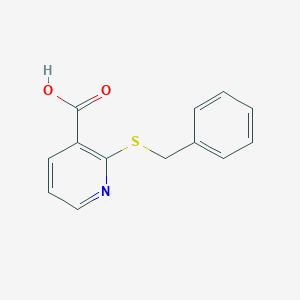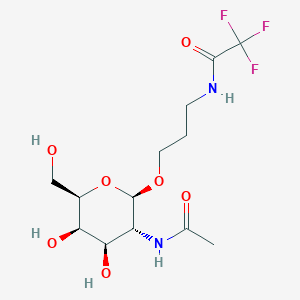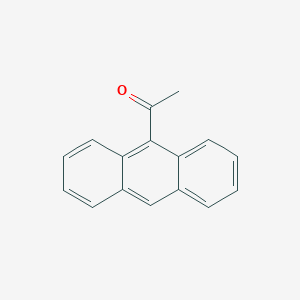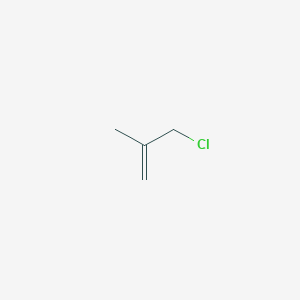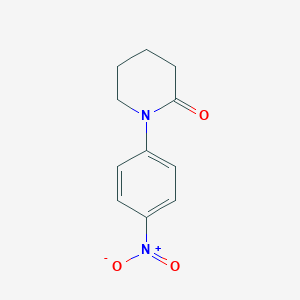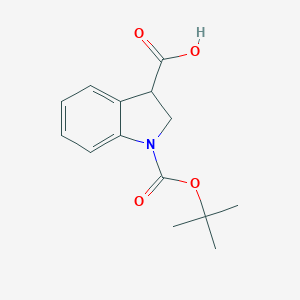
Ácido 1-(terc-butoxicarbonil)indolina-3-carboxílico
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tert-butylcarbonyl compounds involves various strategies, including the use of boronate and indoline groups as key intermediates. For instance, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was synthesized from 5-bromoindole, demonstrating the utility of boronate intermediates in constructing complex structures (Li-xue Ma et al., 2023). Additionally, directed lithiation of 1-(tert-butoxycarbonyl)indoline has been utilized for the synthesis of substituted indolines, highlighting the versatility of this protective group in synthetic organic chemistry (M. Iwao & T. Kuraishi, 2003).
Molecular Structure Analysis
The molecular structure of tert-butylcarbonyl-protected compounds is often characterized using techniques such as NMR, MS, and FT-IR, alongside computational methods like DFT for structural optimization. X-ray crystallography provides detailed insights into the molecular architecture, as demonstrated in the structural analysis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, where the crystallographic data confirmed the DFT-optimized structure (Li-xue Ma et al., 2023).
Aplicaciones Científicas De Investigación
Papel en la Síntesis de Derivados de Indol
Los derivados del indol, incluido el ácido 1-(terc-butoxicarbonil)indolina-3-carboxílico, juegan un papel importante en la síntesis de varios alcaloides. Son tipos importantes de moléculas y productos naturales y juegan un papel principal en la biología celular .
Compuestos Biológicamente Activos
Los derivados del indol se han utilizado como compuestos biológicamente activos para el tratamiento de diversas afecciones de salud. Han mostrado potencial en el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano .
Actividad Antiviral
Algunos derivados del indol han mostrado actividad antiviral. Se han utilizado en el desarrollo de agentes antivirales, mostrando actividad inhibitoria contra varios virus .
Actividad Antiinflamatoria
Los derivados del indol también se han asociado con la actividad antiinflamatoria. Se han utilizado en el desarrollo de medicamentos para tratar afecciones relacionadas con la inflamación .
<a data-citationid="63653a28-1695-19f4-2e87-
Safety and Hazards
Mecanismo De Acción
Target of Action
It has been used in the synthesis of compounds that target atp-sensitive potassium channels and m2 muscarinic receptors .
Mode of Action
It is known to be used in the synthesis of benzopyranyl indoline analogs, which act as cardioselective anti-ischemic atp-sensitive potassium channel openers . It is also used in the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, which act as potent and selective M2 muscarinic receptor antagonists .
Biochemical Pathways
Atp-sensitive potassium channels and m2 muscarinic receptors, which are targeted by compounds synthesized using 1-(tert-butoxycarbonyl)indoline-3-carboxylic acid, play crucial roles in cardiovascular function and neurotransmission, respectively .
Result of Action
The compounds synthesized using it have been reported to have cardioselective anti-ischemic effects and potent antagonistic effects on m2 muscarinic receptors .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-10(12(16)17)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCIMEGPCAVHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599285 | |
| Record name | 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177201-79-5 | |
| Record name | 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)
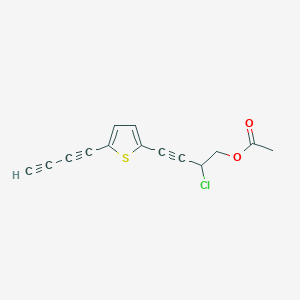
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)
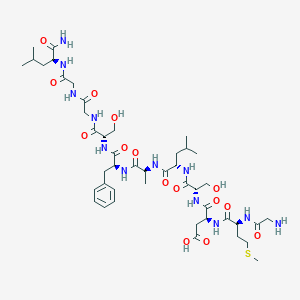
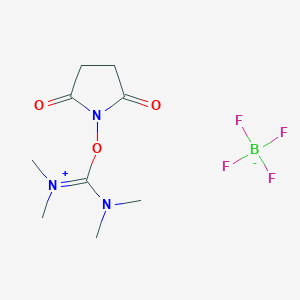
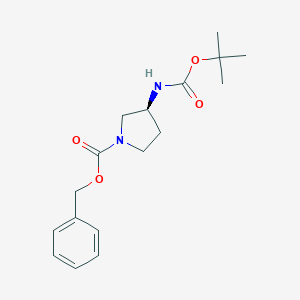

![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)
